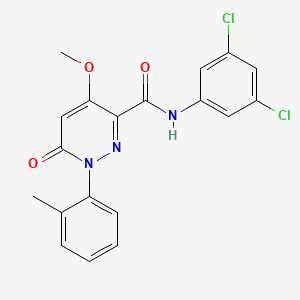

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a pyridazine carboxamide core substituted with a 3,5-dichlorophenyl group, a 4-methoxy group, and a 2-methylphenyl moiety. The 3,5-dichlorophenyl group is a common structural motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance stability and receptor-binding interactions.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-14-8-12(20)7-13(21)9-14/h3-10H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMYSGWMMGZEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloroaniline with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with 4-methoxyphenylhydrazine to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Util

Biological Activity

N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 10 | 0.25 | Bactericidal |

This suggests that N-(3,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may have similar or enhanced antimicrobial efficacy.

Anti-inflammatory Activity

In vitro studies have indicated that pyridazine derivatives can inhibit inflammatory pathways. For example, compounds similar to the target compound have been shown to reduce the production of pro-inflammatory cytokines in macrophages . The potential mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Anticancer Activity

The anticancer potential of pyridazine derivatives has gained attention in recent years. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cell lines through the activation of caspase pathways .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | Apoptosis induction |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of various pyridazine derivatives found that compounds with similar structural features exhibited significant antibacterial activity against resistant strains . The study concluded that modifications to the phenyl rings could enhance antimicrobial efficacy.

Case Study 2: Anti-inflammatory Effects

In a comparative analysis, a series of pyridazine derivatives were tested for their anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that specific substitutions on the pyridazine ring led to a marked decrease in nitric oxide production, suggesting a promising pathway for developing anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s closest structural analogue in the provided evidence is N-(3,5-dichlorophenyl)succinimide (NDPS) . Both share the N-(3,5-dichlorophenyl) group but differ in their core structures: NDPS features a succinimide ring, whereas the target compound has a dihydropyridazine carboxamide scaffold. Key structural differences include:

- Core Heterocycle :

- NDPS : Succinimide (a five-membered cyclic imide with two ketone groups).

- Target Compound : Dihydropyridazine (a six-membered, partially unsaturated ring with two adjacent nitrogen atoms).

- Substituents: NDPS: No additional substituents beyond the N-(3,5-dichlorophenyl) group. Target Compound: 4-methoxy and 2-methylphenyl groups, which may enhance lipophilicity and steric bulk.

Table 1: Structural and Functional Comparison

Table 2: Toxicological and Pharmacological Profiles

Mechanistic Implications

The contrasting cores of NDPS (succinimide) and the target compound (dihydropyridazine) suggest divergent biological interactions:

- NDPS : The succinimide ring may undergo ring-opening reactions, generating reactive intermediates that bind to renal proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.